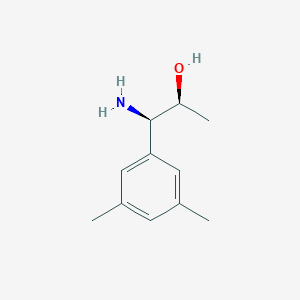
3-((1-Ethoxy-2-methyl-1-oxopropan-2-YL)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid is an organic compound with the molecular formula C9H16O4S. It is characterized by the presence of an ethoxy group, a methyl group, and a thioester linkage. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid typically involves the reaction of 1-ethoxy-2-methyl-1-oxopropane with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioester bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted products
Aplicaciones Científicas De Investigación
3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thioester compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)octanoic acid: Similar in structure but contains an oxyphenyl group.
tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of a propanoic acid moiety.
Uniqueness
3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)thio)propanoic acid is unique due to its thioester linkage, which imparts distinct reactivity and biological properties compared to similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H16O4S |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-4-13-8(12)9(2,3)14-6-5-7(10)11/h4-6H2,1-3H3,(H,10,11) |
Clave InChI |
YAWUHORKLFBFLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




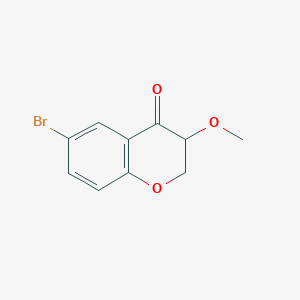
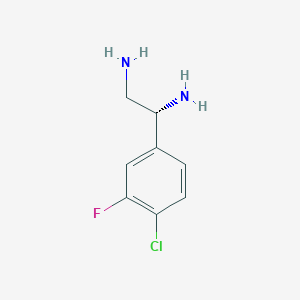
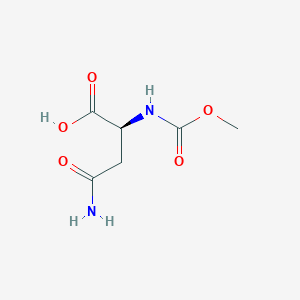
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

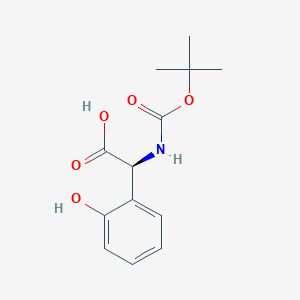
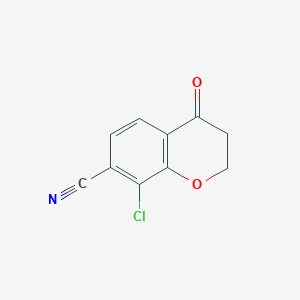

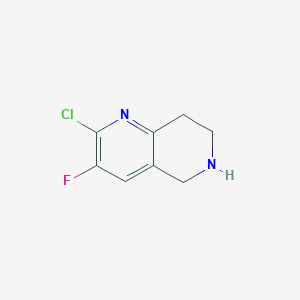
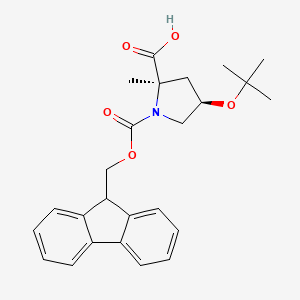
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
